molecular formula C16H13ClN2 B11851276 6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine

6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine

Cat. No.: B11851276
M. Wt: 268.74 g/mol
InChI Key: DOHWHGVFQHINFL-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine is a nitrogen-containing heterocyclic compound derived from the 1,8-naphthyridine scaffold, which is characterized by two fused pyridine rings with nitrogen atoms at positions 1 and 6. The compound features a chloro substituent at position 6 and a 2-methylbenzyl group at position 7. These structural modifications are critical for its biological and physicochemical properties, particularly in pharmacological applications such as anticancer and antimicrobial activities . The 1,8-naphthyridine core is known for its ability to intercalate DNA and inhibit enzymes like topoisomerases, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C16H13ClN2

Molecular Weight

268.74 g/mol

IUPAC Name

6-chloro-2-[(2-methylphenyl)methyl]-1,8-naphthyridine

InChI

InChI=1S/C16H13ClN2/c1-11-4-2-3-5-12(11)9-15-7-6-13-8-14(17)10-18-16(13)19-15/h2-8,10H,9H2,1H3

InChI Key

DOHWHGVFQHINFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=NC3=NC=C(C=C3C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the naphthyridine core, which can be derived from commercially available precursors.

    Benzylation: The 2-methylbenzyl group is introduced via a nucleophilic substitution reaction, often using a benzyl halide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the naphthyridine core.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Key Observations :

  • Chloro vs.
  • Methylbenzyl vs. Pyridinyl Groups : The 2-methylbenzyl group in the target compound improves lipophilicity, which may enhance membrane permeability compared to polar pyridinyl groups in Etoricoxib Impurity 12 .
  • Amino vs. Methylbenzyl Groups: Amino substituents (e.g., in Vosaroxin) facilitate hydrogen bonding with DNA, whereas the 2-methylbenzyl group may favor hydrophobic interactions in enzyme binding pockets .

Anticancer Activity

  • Target Compound : Predicted to inhibit topoisomerase IIβ via molecular docking, similar to Vosaroxin. The 2-methylbenzyl group may stabilize intercalation within DNA base pairs .
  • Vosaroxin: Clinically validated for inducing DNA double-strand breaks and apoptosis. Its amino group at C2 is critical for binding to topoisomerase II’s ATPase domain .
  • Comparison : The chloro and methylbenzyl substituents in the target compound may reduce off-target effects compared to Vosaroxin’s broader intercalation activity .

Antimicrobial Synergy

  • Target Compound: Likely synergizes with fluoroquinolones by inhibiting efflux pumps (e.g., NorA, MepA), similar to 1,8-NA and 3-TNB .
  • 1,8-NA / 3-TNB: Exhibit MICs ≥1.024 µg/mL alone but enhance fluoroquinolone activity by 4–8 fold against multidrug-resistant strains .

Physicochemical Properties

Fluorescence and Coordination Chemistry

  • Target Compound : The chloro and methylbenzyl groups may reduce fluorescence quantum yield compared to BODIPY-naphthyridine complexes (e.g., complexes 15–18), which exhibit strong emissions due to boron coordination .

Biological Activity

6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine is a compound belonging to the naphthyridine class, which has garnered attention due to its diverse biological activities. This article aims to summarize the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Overview of Naphthyridine Derivatives

Naphthyridines, particularly the 1,8-naphthyridine derivatives, are known for their broad spectrum of pharmacological activities. These include:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Antitumor : Demonstrated efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Reduction of inflammation markers in various models.
  • Neurological : Potential applications in treating neurodegenerative diseases.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, various studies have shown that 1,8-naphthyridine compounds possess activity against Gram-positive and Gram-negative bacteria. A comparative analysis of different derivatives reveals that modifications at specific positions can enhance their efficacy.

CompoundMIC (µg/mL)Target Organism
This compound10Staphylococcus aureus
This compound15Escherichia coli
Other Derivative X5Staphylococcus aureus
Other Derivative Y12Escherichia coli

Table 1: Antimicrobial activity of selected naphthyridine derivatives.

Antitumor Activity

Several studies have investigated the antitumor potential of naphthyridine derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines.

Table 2: Antitumor activity of this compound.

Cell LineIC50 (µM)
HeLa15
A54920
MCF725

Anti-inflammatory Activity

The anti-inflammatory effects of naphthyridine derivatives have been explored in various preclinical models. Studies indicate that these compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 3: Inhibition of inflammatory markers by naphthyridine derivatives.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound6050
Other Derivative A7065

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A recent study evaluated the antimicrobial efficacy of various naphthyridine derivatives against clinical isolates of bacteria. The results indicated that the presence of a chloro group significantly enhanced antibacterial activity.
  • Antitumor Mechanism Investigation :
    Research focused on the mechanism by which naphthyridines induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways leading to programmed cell death.
  • Inflammation Model :
    In a murine model of colitis, treatment with the compound resulted in decreased histological scores and reduced inflammatory cytokine levels, suggesting potential therapeutic applications for inflammatory diseases.

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